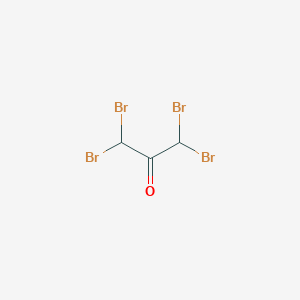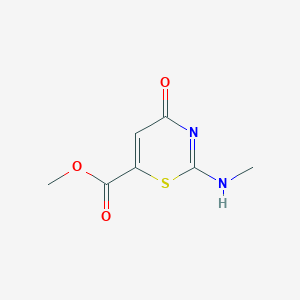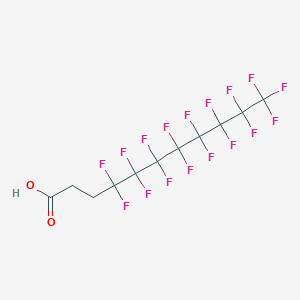
1,1,3,3-Tetrabromoacetone
描述
1,1,3,3-Tetrabromoacetone is an organic compound with the molecular formula C3H2Br4O. It is a brominated derivative of acetone, characterized by the presence of four bromine atoms attached to the carbon atoms. This compound is known for its use in various chemical reactions and its applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrabromoacetone can be synthesized through the bromination of acetone. The reaction involves the addition of bromine to acetone in the presence of a catalyst, typically under controlled temperature conditions. The process can be summarized as follows:
Step 1: Acetone is mixed with bromine in a suitable solvent.
Step 2: A catalyst, such as iron or aluminum bromide, is added to facilitate the reaction.
Step 3: The reaction mixture is maintained at a specific temperature to ensure complete bromination.
Step 4: The product, this compound, is isolated and purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade equipment to handle the reactants and maintain the required reaction conditions. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.
化学反应分析
Types of Reactions: 1,1,3,3-Tetrabromoacetone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or other organic compounds.
Cycloaddition Reactions: this compound can participate in cycloaddition reactions to form cyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used to replace bromine atoms with hydroxyl or amino groups.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Cycloaddition Reactions: These reactions often require specific catalysts and controlled temperature conditions.
Major Products Formed:
Substitution Reactions: Products include hydroxylated or aminated derivatives of this compound.
Reduction Reactions: Products include less brominated acetone derivatives.
Cycloaddition Reactions: Products include various cyclic organic compounds.
科学研究应用
1,1,3,3-Tetrabromoacetone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated compounds and intermediates.
Biology: The compound is used in studies involving brominated organic molecules and their biological effects.
Medicine: Research on brominated compounds, including this compound, explores their potential therapeutic applications.
Industry: It serves as an intermediate in the production of various chemicals and materials.
作用机制
The mechanism of action of 1,1,3,3-Tetrabromoacetone involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in electrophilic addition reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications.
相似化合物的比较
1,1,3-Tribromoacetone: A brominated derivative with three bromine atoms.
1,1,1,3,3-Pentabromoacetone: A compound with five bromine atoms.
Comparison: 1,1,3,3-Tetrabromoacetone is unique due to its specific bromination pattern, which imparts distinct reactivity and properties. Compared to 1,1,3-Tribromoacetone, it has an additional bromine atom, enhancing its electrophilic nature. In contrast, 1,1,1,3,3-Pentabromoacetone has an extra bromine atom, making it more reactive but also more challenging to handle.
属性
IUPAC Name |
1,1,3,3-tetrabromopropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br4O/c4-2(5)1(8)3(6)7/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMNBOHOBWEEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(Br)Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345973 | |
| Record name | 1,1,3,3-Tetrabromoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22612-89-1 | |
| Record name | 1,1,3,3-Tetrabromoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-Tetrabromoacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,1,3,3-Tetrabromoacetone contribute to the synthesis of complex molecules like dibenzohomobarrelenes?
A: this compound serves as a precursor to the highly reactive 1,3-dibromooxyallyl cation, a synthetic equivalent of the oxyallyl cation. [, ] This intermediate readily undergoes [4+3] cycloaddition reactions with dienes, such as anthracene. [] The research highlights its use in a multi-step synthesis of dibenzohomobarrelene derivatives, demonstrating its utility in building complex polycyclic structures. []
Q2: What are the structural characteristics of this compound and why is it particularly suitable for generating oxyallyl intermediates?
A: this compound (molecular formula: C3H2Br4O, molecular weight: 373.65 g/mol) is a tetra-halogenated ketone. [] The presence of four bromine atoms on the α-carbons enhances the electrophilicity of the carbonyl group. Upon treatment with zinc/copper couple and N,O-bis(trimethylsilyl)acetamide (BSA), it readily generates the 1,3-dibromooxyallyl cation. [] The bromine atoms stabilize this cationic intermediate, making it a useful synthetic tool for cycloaddition reactions.
Q3: Are there any specific safety considerations when working with this compound in the laboratory?
A: Yes, this compound is a powerful lachrymator, meaning it can irritate the eyes and cause tearing. [] Therefore, it should always be handled with caution in a well-ventilated fume hood. Skin contact should also be avoided, and any spills should be cleaned up immediately. Appropriate personal protective equipment, including gloves and eye protection, should be worn at all times when handling this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[bis(aziridin-1-yl)phosphoryl]azepane](/img/structure/B105879.png)











